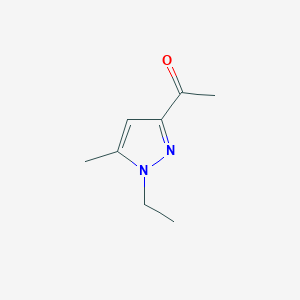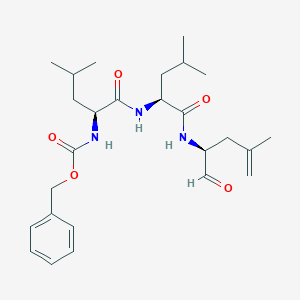![molecular formula C18H26N2O2 B070652 Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 185527-11-1](/img/structure/B70652.png)
Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate: is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement, where an indene moiety is fused to a piperidine ring, with a tert-butyl carbamate group attached. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the construction of the spirocyclic core through a cyclization reaction. This can be achieved by reacting an indene derivative with a piperidine precursor under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination, depending on the starting materials and desired reaction conditions.
Protection of the Amino Group: The amino group is then protected using a tert-butyl carbamate (Boc) group. This is typically done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the carbamate, potentially converting it to an alcohol or amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the indene moiety.
Reduction: Reduced forms of the carbamate group, such as alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Catalysis: It can be used as a ligand in catalytic reactions, influencing the selectivity and efficiency of the process.
Biology and Medicine:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Biological Probes: It can be used as a probe to study biological systems, given its ability to interact with various biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agrochemicals: It may find applications in the development of new agrochemicals, given its potential biological activity.
Wirkmechanismus
The mechanism of action of tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate largely depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, while the tert-butyl group can affect its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate hydrochloride: A similar compound with a hydrochloride salt form, which may exhibit different solubility and stability properties.
1’-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4’-piperidine]-3-carboxylic acid: Another related compound with a carboxylic acid group instead of an amino group.
Uniqueness:
- The presence of the tert-butyl carbamate group provides steric hindrance, which can influence the compound’s reactivity and stability.
- The spirocyclic structure offers unique conformational properties, potentially leading to distinct biological activities compared to non-spirocyclic analogs.
This comprehensive overview highlights the significance of tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate in various fields, from synthetic chemistry to potential pharmaceutical applications
Eigenschaften
IUPAC Name |
tert-butyl 1-aminospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-15(19)13-6-4-5-7-14(13)18/h4-7,15H,8-12,19H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMIQWNSSBRSLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594227 |
Source


|
| Record name | tert-Butyl 3-amino-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185527-11-1 |
Source


|
| Record name | tert-Butyl 3-amino-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
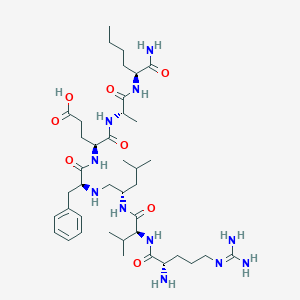
![2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro-](/img/structure/B70574.png)
![Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate](/img/structure/B70575.png)
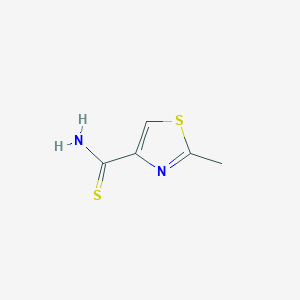
![7-Oxa-2-azaspiro[3.5]nonane](/img/structure/B70580.png)
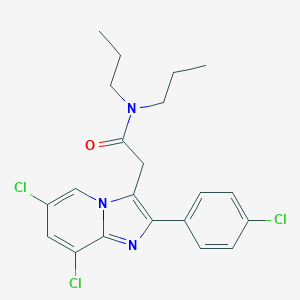
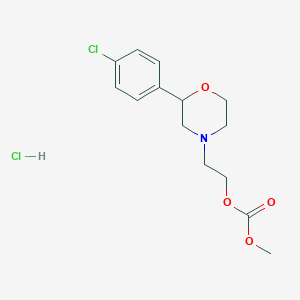
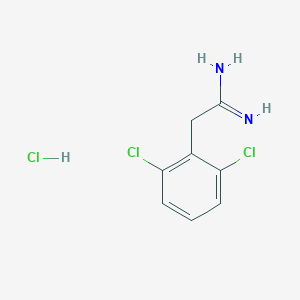
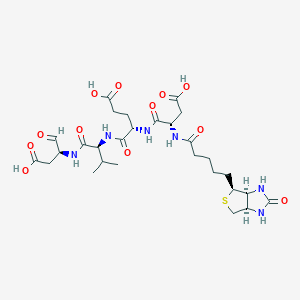
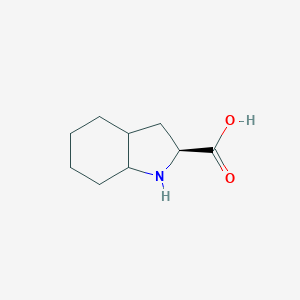

![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B70596.png)
